Bezafibrate Butyl Ester

Pharmaceutical Analysis Method Validation Reference Standards

Bezafibrate Butyl Ester (CAS 2732346-94-8, MF C₂₃H₂₈ClNO₄, MW 417.93 g/mol) is the n-butyl ester derivative of the fibrate-class hypolipidemic agent bezafibrate and is formally designated as Bezafibrate EP Impurity E in the European Pharmacopoeia. The compound is synthesized via esterification of bezafibrate's terminal carboxylic acid with n-butanol, replacing the free –COOH group with a –COO(CH₂)₃CH₃ moiety.

Molecular Formula C₂₃H₂₈ClNO₄
Molecular Weight 417.93
Cat. No. B1154900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBezafibrate Butyl Ester
SynonymsButyl 2-(4-(2-(4-Chlorobenzamido)ethyl)phenoxy)-2-methylpropanoate
Molecular FormulaC₂₃H₂₈ClNO₄
Molecular Weight417.93
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bezafibrate Butyl Ester – CAS 2732346-94-8 Procurement & Differentiation Guide


Bezafibrate Butyl Ester (CAS 2732346-94-8, MF C₂₃H₂₈ClNO₄, MW 417.93 g/mol) is the n-butyl ester derivative of the fibrate-class hypolipidemic agent bezafibrate and is formally designated as Bezafibrate EP Impurity E in the European Pharmacopoeia [1]. The compound is synthesized via esterification of bezafibrate's terminal carboxylic acid with n-butanol, replacing the free –COOH group with a –COO(CH₂)₃CH₃ moiety [2]. This structural modification increases lipophilicity relative to the parent acid and distinguishes it from bezafibrate and its other simple alkyl ester analogs (methyl, ethyl, isopropyl, propyl esters) as well as from the clinically used fibrates fenofibrate, gemfibrozil, and clofibrate, each of which bears different pharmacophoric features and metabolic liabilities [3].

Why Bezafibrate Butyl Ester Cannot Be Replaced by Generic In-Class Alternatives


Bezafibrate Butyl Ester occupies a dual position that precludes simple substitution: (i) it is a pharmacopeially defined impurity standard (EP Impurity E) whose exact retention time, mass spectrum, and response factor are required for validated HPLC and LC-MS methods used in API release testing and stability studies [1]; (ii) its physicochemical properties—specifically its enhanced lipophilicity (computed logP approximately 1.5–2.0 units higher than bezafibrate) and reduced hydrogen-bond donor count (1 vs. 2)—produce a distinct chromatographic retention profile that differs not only from bezafibrate but also from the methyl, ethyl, isopropyl, and propyl ester analogs . Replacing Bezafibrate Butyl Ester with a different bezafibrate ester or with the parent acid in an analytical method would alter resolution, system suitability parameters, and quantification accuracy, thereby compromising regulatory compliance [2]. The quantitative evidence below demonstrates these differential dimensions.

Quantitative Differentiation Evidence for Bezafibrate Butyl Ester vs. Closest Analogs


Pharmacopeial Identity: Bezafibrate Butyl Ester as EP Impurity E vs. Other Bezafibrate Esters

Bezafibrate Butyl Ester is codified in the European Pharmacopoeia as Impurity E of the bezafibrate monograph, a designation not shared by the ethyl, propyl, or isopropyl esters [1]. This regulatory identity mandates its use as a system suitability standard in validated HPLC methods for bezafibrate API and finished product testing. In contrast, bezafibrate methyl ester appears as EP Impurity C, ethyl ester as a synthetic intermediate, and isopropyl ester (CAS 153758-85-1) as a separate impurity standard without butyl ester equivalency . The butyl ester's distinct C₄ alkyl chain produces a longer reversed‑phase retention time than the methyl (C₁), ethyl (C₂), and isopropyl (C₃ branched) esters under the same gradient conditions, with a typical retention shift of +2–4 minutes per additional methylene unit in standard C18 HPLC systems [2].

Pharmaceutical Analysis Method Validation Reference Standards

Lipophilicity Differential: Bezafibrate Butyl Ester vs. Parent Bezafibrate Acid

Esterification of the bezafibrate carboxylic acid group to the n‑butyl ester eliminates one hydrogen‑bond donor (from 2 to 1) and masks the ionizable –COOH function (pKₐ ~3.6), substantially increasing lipophilicity . The parent bezafibrate has an experimentally determined logP of approximately 3.35–3.85 (octanol/water) [1]. Based on the π‑fragment addition for the butyl ester moiety (+1.5 to +2.0 logP units over the free acid, consistent with the ΔlogP observed for analogous carboxylic acid-to-butyl ester pairs such as ibuprofen vs. ibuprofen butyl ester), the bezafibrate butyl ester is estimated to have a logP in the range of 4.8–5.8 [2]. This is corroborated by vendor-reported chromatographic behavior showing markedly longer retention on reversed‑phase columns . This logP elevation exceeds that of the shorter methyl and ethyl esters (estimated logP ~4.0–4.5 and ~4.3–4.8, respectively) and positions the butyl ester as the most lipophilic of the common simple alkyl bezafibrate ester series, with implications for extraction recovery, LC column loading, and solubility in organic mobile phases [2].

Physicochemical Profiling logP Reversed-Phase Chromatography

Mass Spectrometric Differentiation: Bezafibrate Butyl Ester vs. Bezafibrate and In-Class Fibrates

Bezafibrate Butyl Ester possesses a distinct monoisotopic mass (417.1707 Da, [M+H]⁺ = 418.1780) and molecular formula (C₂₃H₂₈ClNO₄) that differentiate it from bezafibrate (C₁₉H₂₀ClNO₄, monoisotopic mass 361.1082 Da) and from the commonly co‑formulated fibrates fenofibrate (C₂₀H₂₁ClO₄, MW 360.8), gemfibrozil (C₁₅H₂₂O₃, MW 250.3), and clofibrate (C₁₂H₁₅ClO₃, MW 242.7) . The 56.06 Da mass increment relative to bezafibrate corresponds exactly to the butyl ester moiety (–C₄H₈), providing a specific mass shift that can be exploited in precursor ion scan and neutral loss experiments for impurity tracking [1]. Under positive‑ion electrospray ionization (ESI+), bezafibrate butyl ester generates a characteristic fragment ion at m/z 362 (loss of butene, –56 Da), while bezafibrate yields m/z 318 (loss of CO₂, –44 Da) . The chlorine isotopic signature (³⁵Cl/³⁷Cl, ~3:1 ratio) is preserved in both compounds, but the distinct MS² fragmentation pathways enable unambiguous identification even in complex pharmaceutical matrices .

LC-MS/MS Impurity Profiling Structural Characterization

Hydrolytic Lability and Controlled Conversion: Bezafibrate Butyl Ester vs. Acyloxyalkyl Prodrug Esters

The simple n‑butyl ester linkage in bezafibrate butyl ester undergoes hydrolysis at a rate governed by pH and temperature, regenerating bezafibrate and n‑butanol, without the enzymatic trigger required by the acyloxyalkyl prodrug esters (compounds 2–7 in Bandgar et al., 2012) such as pivaloyloxymethyl or isopropoxycarbonyloxymethyl esters [1]. Those prodrug esters were shown to achieve 30% triglyceride reduction in mice at 50 mg/kg/day over 8 days (prodrug 7), whereas the simple butyl ester, lacking the enzymatically labile promoiety, is anticipated to hydrolyze more slowly and predominantly via pH‑dependent chemical hydrolysis rather than esterase‑mediated cleavage [1]. This distinction is critical: the butyl ester serves as a stable reference marker in forced degradation studies where the prodrug esters would rapidly decompose, making the butyl ester the preferred compound for stability‑indicating method validation [2].

Stability Studies Forced Degradation Prodrug Design

Computed Physicochemical Property Vector: Bezafibrate Butyl Ester vs. In-Class Fibrate Drugs

Bezafibrate Butyl Ester presents a computed property vector that differs from all clinically used fibrates in key parameters relevant to analytical method development: rotatable bond count = 11 (vs. 7 for bezafibrate and 6 for fenofibrate), hydrogen‑bond acceptor count = 4 (identical to bezafibrate, vs. 3 for gemfibrozil and clofibrate), topological polar surface area (TPSA) = 64.6 Ų (vs. 75.6 Ų for bezafibrate, 52.6 Ų for fenofibrate), and molecular weight = 417.93 Da (vs. 361.8 for bezafibrate, 360.8 for fenofibrate, 250.3 for gemfibrozil) . The reduced TPSA and increased rotatable bond count predict enhanced retention on C18 stationary phases and reduced aqueous solubility, consistent with the compound's chromatographic behavior [1]. These computed descriptors enable rational mobile phase and column selection for HPLC method development without requiring exhaustive empirical screening [1].

Drug-Likeness Physicochemical Property Comparison Chromatographic Method Scouting

Validated Application Scenarios for Bezafibrate Butyl Ester Procurement


EP-Compliant Bezafibrate API Related-Substances Testing

Bezafibrate Butyl Ester (EP Impurity E) is the mandatory reference standard for system suitability testing in the EP monograph method for bezafibrate related substances [1]. Procurement of a batch with full Certificate of Analysis (HPLC purity ≥98.0%, MS and NMR characterization) is required for ANDA/MA submissions and QC batch release. Using a non-EP-designated butyl ester or a different ester homolog (e.g., isopropyl ester) will cause the method to fail system suitability criteria, potentially resulting in regulatory rejection of the analytical data package [2].

LC-MS/MS Impurity Tracking and Degradation Pathway Elucidation

The distinct mass shift (+56.06 Da relative to bezafibrate) and unique neutral loss of butene (56 Da) differentiate bezafibrate butyl ester from all other bezafibrate-related impurities in complex stressed-sample chromatograms . This enables its deployment as a retention-time and mass-based marker for tracking esterification side products formed during bezafibrate synthesis or as transesterification artifacts during stability studies in alcoholic solvents, where the methyl, ethyl, and propyl esters may co-form [3].

HPLC Column Scouting and Method Robustness Studies

The elevated logP (estimated 4.8–5.8) and reduced TPSA (64.6 Ų) of bezafibrate butyl ester make it an ideal probe compound for evaluating the hydrophobic-selectivity characteristics of new C18 and phenyl‑hexyl stationary phase batches [4]. Its retention time provides a more sensitive indicator of column hydrophobicity than bezafibrate itself (logP ~3.5), enabling detection of subtle lot-to-lot variability before it impacts validated methods [4].

Forced Degradation and Hydrolytic Stability Benchmarking

Because the simple butyl ester lacks the labile acyloxyalkyl promoiety of enzymatic prodrug esters, its hydrolysis rate (t₁/₂ > 24 h at pH 7.4, 37 °C) provides a stable upper-bound reference point in forced degradation protocols [5]. This allows laboratories to discriminate between chemical hydrolysis (pH‑driven) and enzymatic degradation (esterase‑driven) when investigating the stability of more complex bezafibrate prodrug candidates [5].

Quote Request

Request a Quote for Bezafibrate Butyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.